2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-methylphenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-2-4-13(5-3-10)15-8-11-6-14-7-12(11)9-15/h2-5,11-12,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGAEHWMNZFLNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3CNCC3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676558 | |
| Record name | 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815632-23-6 | |
| Record name | 2-(4-Methylphenyl)octahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole: A Predictive Guide
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole, a molecule of interest in medicinal chemistry and drug development. In the absence of published experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. This predictive approach, grounded in the analysis of analogous structures, offers a robust framework for the identification and structural elucidation of this and related compounds.
Molecular Structure and Spectroscopic Principles
This compound is comprised of a saturated bicyclic octahydropyrrolo[3,4-c]pyrrole core with a p-tolyl group attached to one of the nitrogen atoms. This structure presents a combination of aliphatic and aromatic features, each contributing distinct signals in its spectroscopic profiles.
Caption: Molecular structure of this compound with atom numbering.
Predicted Spectroscopic Data
The following sections detail the anticipated NMR, IR, and MS data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the p-tolyl group and the aliphatic protons of the octahydropyrrolo[3,4-c]pyrrole core.
| Predicted ¹H NMR Data | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | Doublet | 2H | Aromatic protons ortho to the nitrogen |
| ~6.8-7.0 | Doublet | 2H | Aromatic protons meta to the nitrogen |
| ~3.0-3.5 | Multiplet | 4H | CH₂ groups adjacent to the tolyl-substituted nitrogen (N5) |
| ~2.5-3.0 | Multiplet | 4H | CH₂ groups of the second pyrrolidine ring |
| ~2.2-2.4 | Singlet | 3H | Methyl group on the tolyl ring |
| ~1.5-2.0 | Multiplet | 2H | CH protons at the ring junctions (C3a and C6a) |
| Variable | Broad Singlet | 1H | N-H proton of the secondary amine (N1) |
Interpretation: The aromatic region is predicted to show a classic AA'BB' system for the para-substituted tolyl group, appearing as two doublets. The aliphatic protons of the bicyclic core will present as a series of complex multiplets due to their diastereotopic nature and coupling with each other. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field. The methyl group on the aromatic ring is expected to be a singlet in the typical benzylic proton region.[1][2][3][4] The chemical shift of the N-H proton can be highly variable and may be broadened due to quadrupole effects and exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will distinguish between the aromatic carbons of the tolyl group and the aliphatic carbons of the saturated heterocyclic system.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | Aromatic C quaternary (ipso-carbon attached to N5) |
| ~130-135 | Aromatic C quaternary (carbon with methyl group) |
| ~129-130 | Aromatic CH (meta to nitrogen) |
| ~115-120 | Aromatic CH (ortho to nitrogen) |
| ~50-60 | Aliphatic CH₂ (adjacent to N5) |
| ~45-55 | Aliphatic CH₂ (of the second pyrrolidine ring) |
| ~35-45 | Aliphatic CH (ring junction carbons C3a and C6a) |
| ~20-22 | Aliphatic CH₃ (methyl group on tolyl ring) |
Interpretation: The aromatic region will display four distinct signals for the p-tolyl group due to symmetry. The ipso-carbon attached to the nitrogen will be significantly deshielded. The aliphatic carbons will resonate in the upfield region, with those directly bonded to nitrogen appearing at a lower field due to the electronegativity of the nitrogen atom.[5][6][7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.
| Predicted IR Data | |
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3300-3500 (broad) | N-H stretch of the secondary amine |
| ~3000-3100 | C-H stretch (aromatic) |
| ~2800-3000 | C-H stretch (aliphatic) |
| ~1600 and ~1500 | C=C stretch (aromatic ring) |
| ~1450-1480 | C-H bend (aliphatic) |
| ~1250-1350 | C-N stretch (aromatic amine) |
| ~1000-1250 | C-N stretch (aliphatic amine) |
| ~800-850 | C-H out-of-plane bend (para-substituted aromatic) |
Interpretation: A key feature will be the broad N-H stretching band of the secondary amine. The spectrum will also clearly show both aromatic and aliphatic C-H stretching vibrations. The presence of the aromatic ring will be confirmed by the characteristic C=C stretching bands and the strong out-of-plane C-H bending absorption indicative of para-substitution.[10][11][12][13][14]
Mass Spectrometry (MS)
The mass spectrum is expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Formula: C₁₄H₂₀N₂
-
Molecular Weight: 216.32 g/mol
-
Predicted Molecular Ion (M⁺): m/z 216
Predicted Fragmentation Patterns:
-
Loss of a hydrogen atom: [M-1]⁺ at m/z 215.
-
Benzylic cleavage: A prominent peak at m/z 91 corresponding to the tropylium ion ([C₇H₇]⁺), a common fragment for toluene derivatives.[15][16]
-
Cleavage of the octahydropyrrolo[3,4-c]pyrrole ring: Fragmentation of the heterocyclic system could lead to various smaller amine-containing fragments.
-
Loss of the tolyl group: A fragment corresponding to the octahydropyrrolo[3,4-c]pyrrole cation at m/z 125.
Interpretation: The molecular ion peak at m/z 216 should be readily observable. The most characteristic fragment is expected to be the tropylium ion at m/z 91, which is a strong indicator of the p-tolyl group. Other fragments will arise from the cleavage of the saturated heterocyclic rings.
Experimental Protocols for Spectroscopic Analysis
To validate these predictions, the following experimental methodologies are recommended.
Caption: Workflow for the spectroscopic analysis of this compound.
1. NMR Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Further structural confirmation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.
2. IR Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry:
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI) and introduce it into the mass spectrometer.
-
Data Acquisition: Obtain the mass spectrum over a relevant m/z range (e.g., 50-500).
Conclusion
This in-depth technical guide provides a comprehensive prediction of the NMR, IR, and MS spectra of this compound. These predictions are based on established spectroscopic principles and data from analogous compounds. The provided methodologies for data acquisition offer a clear path for the experimental validation of these predictions. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, identification, and characterization of novel heterocyclic compounds for drug discovery and development.
References
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6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC - NIH. Available at: [Link]
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A-Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid bicyclic diamine that has garnered significant attention in medicinal chemistry. Its constrained conformation makes it a valuable building block for creating potent and selective ligands for various biological targets.[1][2] Derivatives of this core structure have shown promise as histamine H4 receptor ligands for treating inflammatory conditions, and they serve as crucial intermediates in the synthesis of complex bioactive molecules.[3][4] Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.[5]
This guide provides an in-depth, field-proven methodology for the complete crystal structure analysis of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole. While a public crystal structure for this specific compound is not available as of this writing, this document outlines the authoritative, self-validating workflow that a crystallographer would follow, using established protocols applicable to this class of small molecules.
Part 1: From Synthesis to Diffraction-Quality Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives is well-documented and often involves methods like 1,3-dipolar cycloaddition reactions.[6][7] The critical, and often most challenging, step is obtaining crystals suitable for X-ray diffraction—a process that is as much an art as a science.
Experimental Protocol: Crystal Growth
The causality behind this protocol is to create a supersaturated solution from which the solute (our target compound) slowly precipitates. If the process is slow enough, molecules will deposit onto a growing nucleation site in a highly ordered, repeating lattice, forming a single crystal.
-
Purification (Self-Validation Step 1): Ensure the synthesized this compound is of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. Column chromatography followed by recrystallization is a standard purification method.[8]
-
Solvent Screening: The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility. Highly soluble compounds are difficult to crystallize, while poorly soluble ones may precipitate too quickly as an amorphous powder. A typical screening process involves dissolving the compound in a small amount of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) and observing its solubility.
-
Slow Evaporation (Chosen Method): This is the most common and straightforward technique.
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. Crystals should form on the bottom or sides of the vial.
-
-
Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryoloop.
Part 2: X-ray Diffraction Data Collection
With a suitable crystal, the next step is to expose it to a monochromatic X-ray beam and collect the resulting diffraction pattern. The aim is to measure the position and intensity of as many unique diffraction spots (reflections) as possible.[5] Modern diffractometers automate much of this process.
Experimental Protocol: Data Collection
This protocol is designed to protect the crystal from radiation damage and atmospheric moisture while maximizing the quality and completeness of the diffraction data.
-
Crystal Mounting:
-
Select a well-formed, clear crystal with sharp edges under a microscope.
-
Using a cryoloop of appropriate size, scoop the crystal from its mother liquor. The surrounding oil helps protect it.
-
In one smooth motion, place the loop on the goniometer head, which is positioned in a stream of cold nitrogen gas (typically 100 K).[9] This flash-cooling process vitrifies the solvent, preventing ice crystal formation and minimizing radiation damage during data collection.
-
-
Diffractometer Setup:
-
Center the crystal in the X-ray beam using the instrument's video microscope.
-
Perform an initial series of short-exposure images to determine the crystal's unit cell parameters and Bravais lattice (a process called indexing).[10]
-
-
Strategy and Data Collection:
-
Based on the determined unit cell and symmetry, the control software will calculate an optimal strategy for collecting a complete, highly redundant dataset. This involves a series of 'runs' where the crystal is rotated through different angles (omega and phi scans) while being exposed to X-rays.[11]
-
Execute the data collection run. The process can take several hours, during which hundreds of images are recorded on a detector (e.g., a CCD or CMOS sensor).
-
Table 1: Representative Data Collection and Crystal Parameters
As no public data exists for the title compound, these are typical values for a small organic molecule.
| Parameter | Value | Causality & Significance |
| Empirical Formula | C15H20N2 | Defines the expected atomic composition of the unit cell. |
| Formula Weight | 228.34 g/mol | Used to calculate density and scattering factors. |
| Temperature | 100(2) K | Low temperature minimizes thermal motion of atoms, resulting in sharper diffraction spots and higher quality data. |
| Wavelength (Mo Kα) | 0.71073 Å | Standard X-ray source for small molecule crystallography. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Provides detailed symmetry information, including screw axes and glide planes, crucial for structure solution. |
| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 11.2 Å, β = 98.5° | Defines the size and shape of the repeating unit that forms the crystal. |
| Volume | 1398 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Reflections Collected | 15800 | Total number of diffraction spots measured. |
| Independent Reflections | 3200 [R(int) = 0.035] | Number of unique reflections after accounting for symmetry. R(int) is a measure of data consistency and quality.[12] |
| Completeness to θ = 25.24° | 99.8 % | The percentage of all possible unique reflections that were measured. High completeness is essential for a good structure. |
Part 3: Structure Solution, Refinement, and Validation
This is the computational core of the analysis, where the raw diffraction data is transformed into a 3D model of the molecule. This process is iterative, involving the generation of an initial model, its refinement against the experimental data, and rigorous validation.[13] The SHELX suite of programs is the authoritative standard for this process.[14]
Experimental Protocol: Structure Solution and Refinement
The logic of this workflow is to first solve the "phase problem" to get an initial electron density map, and then iteratively improve the atomic model to best fit that map and the experimental diffraction intensities.
-
Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections (e.g., for Lorentz and polarization effects). This results in a reflection file (e.g., an HKL file) containing Miller indices (h,k,l) and their corresponding intensities.[15]
-
Structure Solution (SHELXT or SHELXS):
-
Using the reflection file and unit cell information, the program attempts to solve the phase problem using intrinsic phasing (direct methods).[16]
-
A successful solution provides an initial, often incomplete, model of the molecule's structure.
-
-
Iterative Refinement (SHELXL):
-
The initial atomic model is refined against the experimental data using a full-matrix least-squares method.
-
Cycle 1 (Isotropic): Initially, atoms are refined isotropically (modeled as spheres). Missing atoms are often located from the difference Fourier map (which shows where electron density is observed but not accounted for by the model).
-
Cycle 2 (Anisotropic): Once all non-hydrogen atoms are located, they are refined anisotropically (modeled as ellipsoids), which accounts for their directional thermal motion.
-
Cycle 3 (Hydrogen Atoms): Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
This cycle of refinement, checking the difference map, and adding/correcting atoms continues until the model converges.[13]
-
-
Validation (Self-Validation Step 2): The final model is rigorously checked for geometric sensibility and agreement with the data using tools like checkCIF. Key metrics like R1, wR2, and Goodness-of-Fit (GooF) are assessed.
Table 2: Representative Structure Refinement Statistics
These values represent a well-refined small molecule structure.
| Parameter | Value | Trustworthiness & Significance |
| Final R1 [I > 2σ(I)] | 0.045 | The R-factor, a measure of agreement between the calculated model and the observed data. A value < 5% is considered excellent for small molecules. |
| wR2 (all data) | 0.115 | A weighted R-factor based on F², calculated on all data. It is generally higher than R1 but is a more robust indicator of refinement quality. |
| Goodness-of-Fit (GooF) on F² | 1.05 | Should be close to 1.0 for a good refinement, indicating that the model correctly describes the data and that the error model is appropriate. |
| Largest Diff. Peak and Hole | 0.25 and -0.28 e.Å⁻³ | The largest remaining peaks and troughs in the final difference electron density map. Values close to zero indicate that the model accounts for nearly all electron density.[12] |
| Data / Restraints / Parameters | 3200 / 0 / 215 | A summary of the refinement. A high data-to-parameter ratio (>10) is desirable for a stable and meaningful refinement. |
Part 4: Analysis of the Crystal Structure and Implications for Drug Development
The final Crystallographic Information File (CIF) contains the coordinates of every atom, allowing for a detailed analysis of the molecule's conformation, stereochemistry, and intermolecular interactions.
-
Conformation of the Bicyclic Core: The analysis would precisely determine the fusion of the two five-membered rings (likely cis). The puckering of each pyrrolidine ring can be quantified, revealing whether they adopt an envelope or twisted conformation. This rigid conformation is key to the scaffold's utility, as it reduces the entropic penalty upon binding to a target.[1]
-
Orientation of the p-Tolyl Group: The torsion angles defining the orientation of the p-tolyl substituent relative to the bicyclic core would be measured. This orientation is critical as it dictates how the molecule presents itself to a receptor binding pocket.
-
Intermolecular Interactions: The crystal packing would reveal how molecules interact with each other. The analysis would identify any hydrogen bonds, C-H···π interactions, or other non-covalent forces. While these are specific to the crystal lattice, they provide invaluable insight into the molecule's potential for forming key interactions with biological macromolecules.
-
Implications for Drug Design: By providing a precise, experimentally determined 3D structure, this analysis validates computational models and provides a solid foundation for further design.[17] Researchers can use this static picture to:
-
Design new derivatives with modified substituents to enhance potency or selectivity.
-
Understand the SAR of a series of compounds by comparing their solid-state structures.
-
Provide an accurate input structure for molecular docking studies to predict binding modes and affinities.
-
The pyrrole moiety and its fused derivatives are privileged structures in medicinal chemistry, appearing in drugs for a wide range of diseases.[18][19] A rigorous crystal structure analysis, following the self-validating protocols outlined here, is not merely an academic exercise; it is an essential tool that provides the atomic-level clarity needed to accelerate the discovery and development of next-generation therapeutics.
References
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Crystal structure of 2,2′-bipyrrole - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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Sheldrick, G. M. (2015). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. ResearchGate. Retrieved January 28, 2026, from [Link]
- EP1671972A1 - Octahydropyrrolo[3,4-c]pyrrole derivatives - Google Patents. (n.d.).
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2-Benzyloctahydropyrrolo[3,4-c]pyrrole - MySkinRecipes. (n.d.). Retrieved January 28, 2026, from [Link]
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Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. ResearchGate. Retrieved January 28, 2026, from [Link]
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Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their... Arkivoc. Retrieved January 28, 2026, from [Link]
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Octahydropyrrolo(3,4-c)pyrrole | C6H12N2 | CID 21867666 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
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Gemili, M., et al. (2018). Synthesis of Highly Functionalized 2-(thiazol-2-Yl)-octahydropyrrolo[3,4-C]pyrrole Derivatives Using Subcritical Water. ResearchGate. Retrieved January 28, 2026, from [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 28, 2026, from [Link]
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Beginners Guide To X-ray Data Processing | Peak Proteins. (2021). Retrieved January 28, 2026, from [Link]
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Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their... Semantic Scholar. Retrieved January 28, 2026, from [Link]
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X Ray crystallography - PMC - PubMed Central - NIH. (n.d.). Retrieved January 28, 2026, from [Link]
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The SHELX-97 Manual. (n.d.). Retrieved January 28, 2026, from [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved January 28, 2026, from [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (2024). Retrieved January 28, 2026, from [Link]
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Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (2022). Retrieved January 28, 2026, from [Link]
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in silico modeling and simulation of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole interactions
An In-Depth Technical Guide to the In Silico Modeling and Simulation of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole Interactions
Abstract
The octahydropyrrolo[3,4-c]pyrrole scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile building block for compounds targeting a range of biological systems, particularly within the central nervous system (CNS).[1] Its utility as a piperazine isostere has led to its incorporation into potent modulators of G protein-coupled receptors (GPCRs) and other challenging targets.[1] This guide provides a comprehensive, in-depth walkthrough of a complete in silico workflow designed to predict and analyze the molecular interactions of a representative derivative, this compound. We will navigate the entire computational pipeline, from ligand and target preparation to the execution and analysis of molecular docking and all-atom molecular dynamics (MD) simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate discovery, providing not just the methodology, but the scientific rationale underpinning each critical step. The overarching goal is to furnish a robust, self-validating framework for predicting ligand binding, assessing complex stability, and generating actionable hypotheses for further experimental validation.
The Strategic Imperative for In Silico Simulation
In the landscape of pharmaceutical research, computational methods are no longer an accessory but a cornerstone of efficient and rational drug design.[2][3] By simulating molecular interactions within a virtual environment, we can pre-emptively assess the viability of drug candidates, refine their structures for enhanced potency and specificity, and elucidate complex biological mechanisms at an atomic level.[2] This in silico approach drastically reduces the time and cost associated with traditional high-throughput screening by prioritizing compounds with the highest likelihood of success.[4][5] This guide employs a multi-stage simulation strategy, beginning with the broad strokes of molecular docking and progressing to the fine-grained detail of molecular dynamics, a synergy that provides a more holistic and trustworthy prediction of molecular behavior.
Part I: Ligand and Target Preparation - The Foundation of Accuracy
The principle of garbage in, garbage out is acutely relevant in computational chemistry. The integrity of any simulation is contingent upon the meticulous preparation of the input molecules. This initial phase ensures that both the ligand and its protein target are structurally and chemically sound, providing a valid basis for all subsequent calculations.
Ligand Preparation: From 2D Sketch to 3D Reality
For a novel or hypothetical molecule like this compound, a high-quality 3D conformation is the essential starting point.
Experimental Protocol: Ligand Structure Generation and Parameterization
-
2D to 3D Conversion:
-
Action: Using a molecular editor such as MarvinSketch or the PubChem Sketcher, draw the 2D structure of this compound.
-
Causality: A 2D representation lacks the spatial information (bond angles, torsions) necessary for 3D interaction analysis.
-
Action: Employ the tool's built-in functions to generate an initial 3D conformation. Save the structure in a standard format like .sdf or .mol2.
-
-
Geometry Optimization:
-
Action: Perform an energy minimization of the 3D structure using a quantum mechanics (e.g., DFT with B3LYP functional) or a molecular mechanics (e.g., MMFF94 force field) method in a program like Gaussian or Avogadro.
-
Causality: The initial 3D conversion may result in a high-energy, sterically strained conformation. Optimization finds a local low-energy state, providing a more realistic starting structure.
-
-
Force Field Parameterization:
-
Action: Generate force field parameters compatible with the chosen MD simulation package (e.g., GROMACS, AMBER). For novel molecules, this is a critical step. Use a server like CGenFF (for CHARMM force fields) or an automated tool like ACPYPE (for AMBER force fields).
-
Causality: Classical MD simulations rely on a set of parameters (a "force field") that describes the potential energy of the system. Standard force fields do not contain parameters for all possible molecules. This step generates the necessary bond, angle, dihedral, and non-bonded parameters that accurately describe the ligand's behavior. An inaccurate parameterization will lead to a physically meaningless simulation.
-
Caption: Workflow for preparing the ligand for simulation.
Target Selection and Preparation
While no specific biological target for this compound has been published, literature on the core scaffold provides a strong basis for selecting a representative target. Derivatives of octahydropyrrolo[3,4-c]pyrrole are known negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1), a Class C GPCR and a key CNS target.[1] Therefore, for this guide, we will proceed with an available structure of mGlu1.
Experimental Protocol: Target Protein Preparation
-
Structure Retrieval:
-
Action: Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For this example, we would search for a suitable mGlu1 receptor structure.
-
Causality: The PDB is the primary repository for experimentally determined macromolecular structures, ensuring we start with a high-fidelity model.
-
-
Initial Cleaning and Inspection:
-
Action: Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[6][7] Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands that are not part of the study.
-
Causality: Crystal structures often contain numerous molecules that are artifacts of the crystallization process. Their presence would interfere with the docking and simulation of our specific ligand.
-
-
Structural Refinement:
-
Action: Use protein preparation tools (e.g., the Protein Preparation Wizard in Maestro, or AutoDock Tools) to:
-
Add hydrogen atoms, as they are typically absent in X-ray crystal structures.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).
-
Repair any missing side chains or loops using built-in modeling algorithms.
-
-
Causality: Correct protonation is essential for accurately modeling electrostatic interactions, such as hydrogen bonds, which are fundamental to molecular recognition. A complete and structurally sound protein model prevents simulation artifacts.
-
Part II: Molecular Docking - A First Look at Binding
Molecular docking serves as a computational screening method to predict the preferred orientation, or "pose," of a ligand when bound to a protein. It is a computationally inexpensive way to generate a strong hypothesis for the binding mode, which can then be validated with more rigorous methods.
Caption: The process of predicting a ligand's binding pose.
Experimental Protocol: Protein-Ligand Docking with AutoDock Vina
-
File Preparation:
-
Action: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type definitions required by Vina.
-
Causality: The .pdbqt format pre-calculates atomic properties that the AutoDock scoring function uses, streamlining the docking process.
-
-
Defining the Search Space:
-
Action: Identify the binding site on the protein. For an allosteric modulator like a NAM, this would be the known allosteric site, not the orthosteric (glutamate-binding) site. Define a "grid box" that encompasses this entire site.
-
Causality: The docking algorithm will confine its search for ligand poses within this box. A well-defined box increases computational efficiency and reduces the chance of finding irrelevant binding poses far from the active site.
-
-
Running the Docking Simulation:
-
Action: Execute AutoDock Vina via the command line, providing the prepared protein, ligand, and a configuration file specifying the grid box coordinates and dimensions.
-
Example Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log output.log
-
-
Analysis of Results:
-
Action: Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol). Visualize the top-ranked poses within the protein's binding site using PyMOL or UCSF Chimera.
-
Causality: The scoring function provides a quantitative estimate of binding strength, with more negative values indicating a more favorable interaction. Visual inspection is crucial to assess the plausibility of the pose, checking for key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic complementarity.
-
Data Presentation: Docking Results Summary
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.5 | TYR 771, SER 654, TRP 798 |
| 2 | -9.2 | TYR 771, LEU 651, TRP 798 |
| 3 | -8.9 | PHE 650, SER 654, ILE 815 |
| (Note: Data is hypothetical for illustrative purposes) |
Part III: Molecular Dynamics - Capturing the Dynamic Reality
While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing deep insights into the stability of the protein-ligand complex, the influence of solvent, and the specific motions of the interacting partners. We will use GROMACS, a highly efficient and widely used MD engine.[8]
Experimental Protocol: GROMACS MD Simulation
-
System Building:
-
Action: Take the top-ranked docked complex from the previous step. Use the GROMACS pdb2gmx tool to apply a force field (e.g., CHARMM36m) to the protein.[9] Combine the resulting protein topology with the ligand topology generated in Part I.
-
Action: Define a simulation box (e.g., a cubic box extending 1.0 nm from the protein surface in all directions) and fill it with a pre-equilibrated water model (e.g., TIP3P).[10]
-
Causality: Solvating the system is critical as water plays a fundamental role in mediating and stabilizing biomolecular interactions.
-
-
Neutralization:
-
Action: Add ions (e.g., Na+ or Cl-) to the system to neutralize its net charge.
-
Causality: Failing to neutralize the system would introduce significant artifacts in the calculation of long-range electrostatic interactions under periodic boundary conditions.
-
-
Energy Minimization:
-
Action: Perform a steep descent energy minimization of the entire system.
-
Causality: The initial system setup may contain unfavorable steric clashes. Minimization relaxes the system to a local energy minimum, ensuring a stable starting point for the dynamics.
-
-
Equilibration:
-
Action: Perform two phases of equilibration. First, a 100 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 310 K). Second, a 1 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system to the correct density and pressure (e.g., 1 bar). Position restraints are typically applied to the protein backbone and ligand during this phase to allow the solvent to equilibrate around them.
-
Causality: This two-step process ensures the system is thermally and structurally equilibrated before the production run, preventing the simulation from being distorted by the initial, non-equilibrium state.
-
-
Production MD:
-
Action: Run the production simulation for a duration sufficient to observe the phenomena of interest (typically 100-500 ns for binding stability assessment), with all position restraints removed.
-
Causality: This is the core of the simulation, generating the trajectory data that will be used for all subsequent analysis of the complex's dynamic behavior.
-
Caption: A comprehensive workflow for setting up and running an MD simulation.
Part IV: Analysis and Validation - From Data to Insight
The raw output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. Meaningful analysis is required to extract biophysical insights and to validate the stability of the simulation.
Trustworthiness: Self-Validating Protocols
A simulation protocol is considered self-validating when its outputs demonstrate convergence and stability. The primary metric for this is the Root Mean Square Deviation (RMSD).
-
Root Mean Square Deviation (RMSD): This measures the average deviation of a selection of atoms over time relative to a reference structure (usually the starting frame). A stable, converged simulation is indicated by the RMSD plot reaching a plateau. A continuously increasing RMSD suggests the system is unstable or unfolding.
Key Analyses:
-
RMSD Analysis: Calculate the RMSD of the protein backbone to assess overall structural stability and the RMSD of the ligand (relative to the protein binding site) to confirm if it remains stably bound in its initial pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of high flexibility or rigidity upon ligand binding.
-
Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation. A persistent hydrogen bond is a strong indicator of a critical interaction.
-
Binding Free Energy Estimation: Employ post-processing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from trajectory snapshots.[11] This provides a more refined energy calculation than the docking score by incorporating solvation effects and entropic contributions.[12]
Data Presentation: MD Analysis Summary
| Analysis Metric | Result | Interpretation |
| Protein Backbone RMSD | Plateau at 0.25 nm | The protein structure is stable throughout the simulation. |
| Ligand RMSD (in binding site) | Plateau at 0.15 nm | The ligand remains stably bound in its docked pose. |
| Key Hydrogen Bonds | SER 654 (Sidechain) - Ligand (Pyrrole N-H) | Occupancy: 85%. A stable and critical interaction. |
| MM/GBSA ΔG_bind | -45.5 kcal/mol | Strong predicted binding affinity. |
| (Note: Data is hypothetical for illustrative purposes) |
Conclusion and Future Directions
This guide has detailed a rigorous, multi-stage in silico workflow for investigating the interactions of this compound with a putative biological target. By integrating molecular docking with extensive molecular dynamics simulations and robust analysis, we can generate high-confidence predictions of binding modes, assess the stability of the protein-ligand complex, and quantify the key interactions driving recognition.
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Lindsley, C. W., et al. (2010). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorganic & Medicinal Chemistry Letters, 20(1), 168-171. Retrieved from [Link]
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Sagan, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]
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Szafrański, K., & Szymańska, E. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. Retrieved from [Link]
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Tutone, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 185, 111812. Retrieved from [Link]
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Herrera-Mayorga, M., et al. (2020). In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. Journal of the Mexican Chemical Society, 64(3). Retrieved from [Link]
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Bioinformatics Guru. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]
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Liu, K., & Ouyang, S. (2013). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 18(10), 12759-12815. Retrieved from [Link]
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Aldeghi, M., et al. (2018). Free Energy Calculations for Protein-Ligand Binding Prediction. Methods in Molecular Biology, 1762, 213-247. Retrieved from [Link]
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ResearchGate. (2024). Computational Methods in Drug Discovery and Development. Retrieved from [Link]
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ResearchGate. (2025). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Retrieved from [Link]
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InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Retrieved from [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Wang, J., et al. (2001). Calculation of absolute protein–ligand binding free energy from computer simulations. Biophysical Journal, 81(3), 1171-1186. Retrieved from [Link]
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Czajkowska-Szczykowska, D., et al. (2022). Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity. International Journal of Molecular Sciences, 23(21), 13324. Retrieved from [Link]
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Bioinfo Publications. (2012). DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. Retrieved from [Link]
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Eman, M. (2024). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Retrieved from [Link]
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Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
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GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials!. Retrieved from [Link]
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Morrison, T. M., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Journal of the Royal Society Interface, 17(163), 20190735. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved from [Link]
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Galaxy Training Network. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]
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Georgieva, M., et al. (2022). In vitro effects and in silico analysis of newly synthetized pyrrole derivatives on the activity of different isoforms of Cytochrome P450: CYP1A2, CYP2D6 and CYP3A4. Pharmacia, 69(4), 989-998. Retrieved from [Link]
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Płaczek, M. A., et al. (2020). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 25(22), 5433. Retrieved from [Link]
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American Chemical Society. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole
For: Researchers, scientists, and drug development professionals.
Introduction
The octahydropyrrolo[3,4-c]pyrrole scaffold is a significant bicyclic diamine structure that forms the core of various pharmacologically active compounds. Its derivatives have been identified as potent ligands for a range of biological targets, including histamine H4 and orexin receptors, indicating their potential in the treatment of inflammatory diseases and sleep disorders. The substitution at the nitrogen atoms of this scaffold allows for the fine-tuning of its pharmacological properties. This document provides a detailed, three-stage synthetic protocol for the preparation of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole, a representative N-aryl substituted derivative.
The presented synthesis is a robust and logical pathway that first constructs the core bicyclic system, followed by the introduction of the desired aryl substituent. This approach offers flexibility for the synthesis of a library of N-aryl derivatives by simply varying the aryl halide in the final step.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a three-stage process:
-
Stage 1: Synthesis of N-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. This stage involves the construction of the core bicyclic imide via a [3+2] cycloaddition reaction.
-
Stage 2: Reduction and Deprotection to Yield Octahydropyrrolo[3,4-c]pyrrole. The dione from Stage 1 is fully reduced and the N-benzyl protecting group is removed to afford the parent secondary diamine.
-
Stage 3: Buchwald-Hartwig N-Arylation. The final stage introduces the p-tolyl group onto one of the nitrogen atoms of the bicyclic core through a palladium-catalyzed cross-coupling reaction.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
This initial stage constructs the core heterocyclic system through a 1,3-dipolar cycloaddition reaction. An azomethine ylide is generated in situ from sarcosine (N-methylglycine) and paraformaldehyde. This reactive intermediate then undergoes a cycloaddition with N-benzylmaleimide to form the desired dione.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Benzylmaleimide | 187.20 | 10.0 g | 53.4 |
| Sarcosine | 89.09 | 5.22 g | 58.6 |
| Paraformaldehyde | (30.03)n | 1.77 g | 58.9 |
| Toluene | - | 200 mL | - |
Protocol
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add N-benzylmaleimide (10.0 g, 53.4 mmol), sarcosine (5.22 g, 58.6 mmol), and paraformaldehyde (1.77 g, 58.9 mmol).
-
Add 200 mL of toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until the starting materials are consumed as monitored by Thin Layer Chromatography (TLC). Water generated during the reaction will be collected in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexanes to yield 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione as a solid.
Rationale and Insights
The 1,3-dipolar cycloaddition is a powerful and convergent method for the construction of five-membered heterocyclic rings. The in situ generation of the azomethine ylide from the condensation of a secondary amino acid and an aldehyde is a common and efficient strategy. The use of N-benzylmaleimide serves a dual purpose: it acts as a reactive dipolarophile and introduces a benzyl protecting group that can be readily removed in a subsequent step.
Stage 2: Synthesis of Octahydropyrrolo[3,4-c]pyrrole
In this stage, the dione intermediate is fully reduced to the corresponding diamine using lithium aluminum hydride (LiAlH₄). This powerful reducing agent will reduce both amide carbonyls to methylenes. Under the reaction conditions, the N-benzyl group is also cleaved via hydrogenolysis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione | 230.26 | 5.0 g | 21.7 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.29 g | 86.8 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Protocol
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Set up a 500 mL three-necked round-bottom flask, equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer. Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen.
-
Carefully add lithium aluminum hydride (3.29 g, 86.8 mmol) to 100 mL of anhydrous THF in the reaction flask.
-
Dissolve 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (5.0 g, 21.7 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Slowly add the solution of the dione to the LiAlH₄ suspension dropwise over a period of 1 hour.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow, dropwise addition of water (3.3 mL), 15% aqueous NaOH (3.3 mL), and then water again (9.9 mL) (Fieser's workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude octahydropyrrolo[3,4-c]pyrrole. The product can be purified by vacuum distillation or column chromatography.
Rationale and Insights
Lithium aluminum hydride is a potent reducing agent capable of reducing amides and esters to the corresponding amines and alcohols.[1] In this case, it effectively reduces the cyclic imide to the saturated bicyclic diamine. The benzyl group, being a common protecting group for amines, is susceptible to cleavage under various reductive conditions, including with LiAlH₄ at elevated temperatures or more commonly via catalytic hydrogenolysis.[2] This one-pot reduction and deprotection strategy is an efficient route to the desired unsubstituted core.
Stage 3: Synthesis of this compound
The final step is the selective mono-N-arylation of the octahydropyrrolo[3,4-c]pyrrole core with p-tolyl bromide using a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a highly versatile and widely used method for the formation of carbon-nitrogen bonds.[3]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Octahydropyrrolo[3,4-c]pyrrole | 112.17 | 1.0 g | 8.91 |
| p-Tolyl bromide | 171.04 | 1.68 g | 9.80 |
| Pd₂(dba)₃ | 915.72 | 82 mg | 0.089 (2 mol% Pd) |
| SIPr.HCl (Imidazolinium salt ligand) | 426.08 | 152 mg | 0.356 (4 mol%) |
| LHMDS (1M in THF) | - | 13.4 mL | 13.4 (1.5 eq) |
| Anhydrous Toluene | - | 50 mL | - |
Protocol
-
In an oven-dried Schlenk tube, combine octahydropyrrolo[3,4-c]pyrrole (1.0 g, 8.91 mmol), p-tolyl bromide (1.68 g, 9.80 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 82 mg, 0.089 mmol), and 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr.HCl, 152 mg, 0.356 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add 50 mL of anhydrous toluene, followed by the slow addition of lithium hexamethyldisilazide (LHMDS, 13.4 mL of a 1M solution in THF, 13.4 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Rationale and Insights
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its high functional group tolerance and broad substrate scope.[4] The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, such as the one generated from SIPr.HCl, are known to promote the key steps of oxidative addition and reductive elimination.[5] The use of a strong, non-nucleophilic base like LHMDS is necessary to deprotonate the amine and facilitate its coordination to the palladium center. The reaction conditions provided are a general starting point and may require optimization for specific substrates.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The three-stage approach is logical, employing well-established and reliable chemical transformations. By understanding the rationale behind each step, researchers can adapt this protocol for the synthesis of a wide array of N-substituted octahydropyrrolo[3,4-c]pyrrole derivatives for applications in medicinal chemistry and drug discovery.
References
-
Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc, 2018(5), 51-64. Available at: [Link]
-
Pedrosa, R., Andrés, C., de las Heras, L., & Nieto, J. (2002). A Novel Synthesis of Enantiopure Octahydropyrrolo[3,4-b]pyrroles by Intramolecular [3 + 2] Dipolar Cycloaddition on Chiral Perhydro-1,3-benzoxazines. Organic Letters, 4(15), 2513–2516. Available at: [Link]
-
Buchwald, S. L. (2008). The Development and Use of Palladium Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]
-
Various Authors. (n.d.). 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. Nanjing Jiangheng Pharmaceutical and Chemical Co., Ltd.. Available at: [Link]
-
Various Authors. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available at: [Link]
-
Reisman, S. E. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. The Journal of Organic Chemistry, 61(21), 7240–7241. Available at: [Link]
-
Radulović, N. S., & Zlatković, D. B. (2021). LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS. Facta Universitatis, Series: Physics, Chemistry and Technology, 19(3), 229-245. Available at: [Link]
-
Hartwig, J. F., & Shekhar, S. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13210-13226. Available at: [Link]
-
University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Pyrrole Protection. ResearchGate. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
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Application Notes and Protocols for the 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole Scaffold in Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a variety of biological targets. The octahydropyrrolo[3,4-c]pyrrole core is a prime example of such a scaffold. Its rigid, three-dimensional bicyclic structure provides a well-defined orientation for appended functional groups, making it an excellent starting point for the design of potent and selective ligands. This scaffold is particularly noted for its applications in developing therapeutics for neurological disorders.[1]
The true power of this scaffold lies in its capacity for chemical diversification. By strategically adding substituents, a vast chemical space can be explored, tuning the molecule's properties to achieve desired biological effects. This guide focuses on a specific derivative, 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole , to illustrate the process of scaffold functionalization, library development, and biological screening for novel drug candidates. The introduction of the para-tolyl group serves as a prototypical modification, modulating properties such as lipophilicity and potential for π-stacking interactions, which can be critical for target engagement.
This document will provide a comprehensive overview of the synthesis, potential applications, and detailed screening protocols for compounds derived from this promising scaffold, aimed at researchers and scientists in the field of drug development.
Section 1: Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound can be approached in a systematic, multi-step process. A plausible and efficient route involves the initial construction of the core bicyclic system, followed by the selective introduction of the p-tolyl group. Green chemistry principles can be applied, for instance, by using subcritical water as a reaction medium, which can lead to shorter reaction times and higher yields.[2][3]
Protocol: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core
A variety of synthetic strategies can be employed to construct the octahydropyrrolo[3,4-c]pyrrole core. One effective method is based on a domino reaction or a 1,3-dipolar cycloaddition, which allows for high stereoselectivity. Below is a representative protocol.
Materials:
-
N-Benzylmaleimide
-
An appropriate amino acid ester (e.g., ethyl glycinate)
-
Paraformaldehyde
-
Toluene
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
Azomethine Ylide Formation and Cycloaddition:
-
To a solution of N-benzylmaleimide (1 equivalent) and ethyl glycinate (1.1 equivalents) in dry toluene, add paraformaldehyde (1.2 equivalents).
-
Heat the mixture to reflux (approx. 110°C) with a Dean-Stark trap to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel.
-
-
Deprotection to Yield the Core Scaffold:
-
Dissolve the purified cycloadduct in methanol.
-
Add 10% Pd/C catalyst (approximately 10% by weight of the substrate).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously until TLC analysis indicates the complete removal of the benzyl protecting group.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the octahydropyrrolo[3,4-c]pyrrole core.
-
Protocol: N-Arylation to Synthesize this compound
With the core scaffold in hand, the p-tolyl group can be introduced via a selective N-arylation reaction, such as a Buchwald-Hartwig amination.
Materials:
-
Octahydropyrrolo[3,4-c]pyrrole core
-
4-Bromotoluene (p-tolyl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the octahydropyrrolo[3,4-c]pyrrole core (1 equivalent), 4-bromotoluene (1.1 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound, this compound.
Caption: Synthetic workflow for this compound.
Section 2: Compound Library Generation
The this compound is not an endpoint but a starting point for a focused compound library. The remaining secondary amine on the scaffold provides a handle for further diversification. By reacting this amine with a variety of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes via reductive amination), a library of compounds with diverse physicochemical properties can be generated. This allows for a systematic exploration of the structure-activity relationship (SAR).
Caption: Strategy for compound library diversification.
Section 3: Biological Screening Protocols
Based on the known biological activities of the broader octahydropyrrolo[3,4-c]pyrrole family, derivatives of this scaffold are promising candidates for activity in several therapeutic areas.[2][4] Below are detailed protocols for primary screening assays.
Protocol: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This competitive binding assay determines the affinity of test compounds for nAChRs. It is based on the principle that the test compound will compete with a radiolabeled ligand (e.g., [³H]-epibatidine or ¹²⁵I-bungarotoxin) for binding to the receptor.[5]
Materials:
-
Membrane preparation from cells expressing the desired nAChR subtype (e.g., α4β2 or α7).
-
Radioligand: [³H]-epibatidine or ¹²⁵I-bungarotoxin.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer.
-
50 µL of test compound at various concentrations (typically a serial dilution from 100 µM to 10 pM). For total binding wells, add 50 µL of Assay Buffer. For non-specific binding wells, add 50 µL of the non-specific binding control.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Protocol: Anticancer Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6] It is widely used to screen compounds for cytotoxic effects against cancer cell lines.
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, A549, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The resazurin-based microdilution assay is a rapid and sensitive method to determine the MIC of a compound against various bacterial strains.[8][9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Resazurin sodium salt solution (0.015% w/v in sterile water).[9]
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., tetracycline).
Procedure:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the bacterial growth medium (100 µL final volume per well).
-
Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add 100 µL of the bacterial inoculum to each well. Include a positive control (bacteria with antibiotic), a negative control (bacteria with vehicle), and a sterility control (medium only). Incubate the plate at 37°C for 18-24 hours.
-
Resazurin Addition: Add 30 µL of the resazurin solution to each well and incubate for an additional 2-4 hours.[9]
-
Result Determination: Observe the color change. Blue (resazurin) indicates no bacterial growth, while pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Section 4: Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from these screening protocols form the basis for understanding the biological activity of the synthesized compounds.
| Assay Type | Key Parameter | Interpretation |
| Receptor Binding | IC₅₀ (nM or µM) | The concentration of compound required to inhibit 50% of radioligand binding. A lower IC₅₀ indicates higher binding affinity. |
| Anticancer Cytotoxicity | IC₅₀ (µM) | The concentration of compound required to inhibit cell growth by 50%. A lower IC₅₀ indicates higher cytotoxicity. |
| Antibacterial | MIC (µg/mL) | The minimum inhibitory concentration. The lowest concentration that prevents visible bacterial growth. |
By comparing the activity of different derivatives in the library, a Structure-Activity Relationship (SAR) can be established. For example, researchers can determine whether electron-donating or electron-withdrawing groups on the aryl ring (introduced at the secondary amine) enhance or diminish activity. This iterative process of synthesis, screening, and SAR analysis is fundamental to optimizing a lead compound.
Caption: A typical workflow for hit identification and lead optimization.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. Its rigid core allows for precise positioning of functional groups, while its synthetic tractability enables the creation of diverse chemical libraries. By employing the systematic protocols for synthesis and biological screening outlined in this guide, researchers can effectively explore the chemical space around this scaffold, identify potent and selective modulators of various biological targets, and ultimately accelerate the journey from a promising scaffold to a potential clinical candidate.
References
-
MySkinRecipes. (n.d.). 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Retrieved from [Link]
-
Lindsley, C. W., et al. (2008). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorganic & Medicinal Chemistry Letters, 18(19), 5263-5266. Available from: [Link]
-
Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their antimicrobial and antimycobacterial activities. Arkivoc, 2018(5), 1-16. Available from: [Link]
-
Sarker, S. D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available from: [Link]
-
Bhattacharyya, S., et al. (2016). Step-wise activation of a metabotropic glutamate receptor. Nature, 532(7599), 333-337. Available from: [Link]
-
Green, W. N., & Claudio, T. (1993). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Cell, 74(1), 57-69. Available from: [Link]
-
Elshikh, M., et al. (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. Biotechnology Letters, 38(6), 1025-1029. Available from: [Link]
-
Wang, J. Q., & McGinty, J. F. (2002). Regulation of Metabotropic Glutamate Receptor Internalization and Synaptic AMPA Receptor Endocytosis by the Postsynaptic Protein Norbin. Journal of Neuroscience, 22(17), 7479-7488. Available from: [Link]
-
Quest Diagnostics. (n.d.). Acetylcholine Receptor Binding Antibody. Retrieved from: [Link]
-
Labcorp. (n.d.). Acetylcholine Receptor (AChR)-binding Antibodies. Retrieved from: [Link]
-
Foerster, S., et al. (2017). A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae. Journal of Antimicrobial Chemotherapy, 72(8), 2269-2276. Available from: [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available from: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from: [Link]
-
Abraxis. (n.d.). Anatoxin-a Receptor-Binding Assay (Microtiter Plate). Retrieved from: [Link]
-
Sichuan University. (2020). Establishment and Evaluation of a Resazurin-Based Microdilution Assay for Microbial Sensitivity Test of Neisseria gonorrhoeae. Journal of Sichuan University (Medical Science Edition), 51(4), 515-520. Available from: [Link]
-
Odagaki, Y., & Fuxe, K. (1997). Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes. British Journal of Pharmacology, 121(4), 735-742. Available from: [Link]
-
ProMedica Laboratories. (n.d.). Test Code ACHBIN Acetylcholine Binding Ab. Retrieved from: [Link]
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- 1. SYNTHESIS OF OCTAHYDROPYRROLO[3,4-<i>c</i>]PYRROLES BY THERMOLYSIS OF <i>N</i>-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yields in 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole synthesis
Welcome to the technical support center for the synthesis of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
I. Overview of the Synthesis
The synthesis of this compound typically proceeds in two key stages:
-
Formation of the Octahydropyrrolo[3,4-c]pyrrole Core: This bicyclic scaffold is often constructed via a 1,3-dipolar cycloaddition reaction.[1] The efficiency of this step is paramount for the overall yield.
-
Introduction of the p-Tolyl Group: This is commonly achieved through a reductive amination of the secondary amine on the octahydropyrrolo[3,4-c]pyrrole core with p-tolualdehyde.[2][3] This step is a frequent source of yield loss if not properly optimized.
This guide will focus on troubleshooting both of these critical stages.
II. Frequently Asked Questions (FAQs)
Q1: My initial cycloaddition reaction to form the octahydropyrrolo[3,4-c]pyrrole core is giving a low yield. What are the first things I should check?
A1: Start by verifying the purity of your starting materials, particularly the maleimide derivative and the azomethine ylide precursor. Ensure your reaction is conducted under strictly anhydrous conditions if specified in the literature protocol, as moisture can quench reactive intermediates. Finally, confirm the reaction temperature and time are optimal, as these parameters can be sensitive.[4]
Q2: I'm seeing multiple spots on my TLC after the reductive amination step. What are the likely side products?
A2: The most common side products in reductive amination are the intermediate imine (if reduction is incomplete), unreacted starting amine, and potentially over-alkylated products if the starting material contains more than one reactive amine.[2] You may also be seeing byproducts from the decomposition of the reducing agent.
Q3: My final product seems to be "streaking" on my silica gel column, making purification difficult. Why is this happening and what can I do?
A3: Bicyclic amines like this compound are basic and can interact strongly with the acidic silica gel, leading to poor separation and streaking.[5][6] To mitigate this, you can either add a small amount of a volatile amine (like triethylamine, ~1%) to your eluent or use an amine-functionalized silica gel for your chromatography.[5]
Q4: Which reducing agent is best for the reductive amination step?
A4: Sodium triacetoxyborohydride (STAB) is often a good first choice as it is mild and selective for the reduction of imines in the presence of aldehydes.[7] Other options include sodium cyanoborohydride (NaBH3CN), though it is more toxic.[2] The optimal choice will depend on your specific substrate and reaction conditions.
III. In-depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of potential issues and their solutions.
A. Low Yield in Octahydropyrrolo[3,4-c]pyrrole Core Synthesis (Cycloaddition)
| Potential Cause | Underlying Rationale | Recommended Action |
| Impure Reagents | Impurities in starting materials can act as catalysts for side reactions or inhibit the desired cycloaddition. | Recrystallize or re-purify your maleimide and azomethine ylide precursors. Confirm purity by NMR and melting point. |
| Suboptimal Solvent | The polarity and aprotic/protic nature of the solvent can significantly influence the stability of the dipole and the transition state of the cycloaddition. | Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile). Ensure the chosen solvent is anhydrous. |
| Incorrect Temperature | 1,3-dipolar cycloadditions can be sensitive to temperature. Too low, and the reaction may be too slow; too high, and side reactions or decomposition may occur. | Run small-scale parallel reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the optimal condition. |
B. Low Yield in Reductive Amination
The reductive amination to introduce the p-tolyl group is a critical step. Below is a systematic troubleshooting workflow.
Caption: Troubleshooting workflow for reductive amination.
1. Incomplete Imine Formation:
-
Cause: The equilibrium between the amine/aldehyde and the imine may not favor the imine. This can be due to steric hindrance or electronic effects.
-
Solution:
-
Water Removal: The formation of an imine releases a molecule of water. Removing this water can drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄.
-
pH Adjustment: The rate of imine formation is pH-dependent. A slightly acidic catalyst (e.g., a catalytic amount of acetic acid) can accelerate the reaction.[7]
-
2. Incomplete Reduction of the Imine:
-
Cause: The reducing agent may be inactive or not potent enough to reduce the formed imine under the reaction conditions.
-
Solution:
-
Verify Reducing Agent Activity: Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., STAB should be stored under an inert atmosphere).
-
Change Reducing Agent: If STAB is ineffective, consider a stronger reducing agent like sodium borohydride (NaBH₄), but be aware that it can also reduce the aldehyde. A stepwise procedure (form the imine first, then add NaBH₄) may be necessary.[7]
-
Optimize Reaction Time and Temperature: The reduction may be slow. Monitor the reaction over a longer period or consider a modest increase in temperature.
-
3. Formation of Side Products:
-
Cause: The p-tolualdehyde can undergo self-condensation or other side reactions. The product amine can also potentially react further.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the reagents. Use a slight excess (1.1-1.2 equivalents) of the p-tolualdehyde and reducing agent.
-
One-Pot vs. Stepwise: While one-pot reductive aminations are efficient, a stepwise approach (formation of the imine, followed by reduction) can sometimes offer better control and higher yields, especially if side reactions are prevalent.[7][8]
-
C. Product Loss During Workup and Purification
-
Cause: The basic nature of the product can lead to issues during aqueous workup and column chromatography.
-
Solution:
-
Aqueous Workup: During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its freebase form and soluble in the organic layer.
-
Column Chromatography: As mentioned in the FAQs, use an eluent system containing a small amount of triethylamine or use amine-functionalized silica gel.[5]
-
IV. Experimental Protocols
A. Protocol: Optimization of Reductive Amination
This protocol describes a small-scale experiment to identify the optimal reducing agent and conditions.
-
Setup: In three separate vials, dissolve the octahydropyrrolo[3,4-c]pyrrole (1 eq) and p-tolualdehyde (1.2 eq) in an appropriate anhydrous solvent (e.g., dichloroethane or THF).
-
Addition of Reducing Agents:
-
Vial 1: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Vial 2: Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq).
-
Vial 3: Add Sodium Borohydride (NaBH₄) (1.5 eq).
-
-
Reaction: Stir all vials at room temperature.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analysis: Compare the reactions for the rate of consumption of starting material and the formation of the desired product versus side products. This will indicate the most suitable reducing agent.
B. Protocol: Purification of a Basic Amine using a Modified Eluent
-
Prepare Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 Hexane:Ethyl Acetate).
-
Pack Column: Pack the column with the silica slurry.
-
Prepare Eluent: Prepare your gradient of eluents. To each eluent mixture, add 0.5-1% triethylamine.
-
Load Sample: Dissolve your crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of your packed column.
-
Elute: Run the column with your triethylamine-modified eluent system. The triethylamine will compete with your product for the acidic sites on the silica, allowing for cleaner elution.[5]
V. Visualization of Key Relationships
Caption: Factors influencing the overall yield.
VI. References
-
Nural, Y. et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their. Arkivoc, 2018(5), pp. 223-241. Available from: [Link]
-
Wood, J. M. et al. (2018). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 16(43), pp. 8233-8238. Available from: [Link]
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Bar, S. et al. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(18), pp. 10049-10149. Available from: [Link]
-
Biotage (2023). Is there an easy way to purify organic amines?. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Chad's Prep (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available from: [Link]
-
JOCPR (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. Available from: [Link]
-
Science Forums (2011). Amine purification. Available from: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
identifying and minimizing side reactions in 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole synthesis
Technical Support Center: Synthesis of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our approach is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of this target molecule is typically approached in two main stages:
-
Scaffold Formation: Construction of the core octahydropyrrolo[3,4-c]pyrrole bicyclic system, commonly achieved via a [3+2] 1,3-dipolar cycloaddition.
-
N-Arylation: Installation of the p-tolyl group onto the secondary amine of the scaffold, frequently performed using a palladium-catalyzed Buchwald-Hartwig amination.
This guide is structured into sections addressing specific issues you may face in each of these critical stages, followed by purification strategies and detailed experimental protocols.
Part 1: Troubleshooting the Scaffold Synthesis via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered rings with high stereocontrol[1]. In this synthesis, an azomethine ylide is generated in situ and reacts with a dipolarophile, such as N-phenylmaleimide, to form the desired bicyclic core[2]. However, the reaction is sensitive to several parameters that can impact yield and purity.
FAQ 1.1: My cycloaddition yield is disappointingly low. What are the primary causes and how do I fix them?
Answer:
Low yield in this cycloaddition is a common issue that can almost always be traced back to one of three areas: the stability of the 1,3-dipole, the purity of the reagents, or the reaction conditions.
Potential Causes & Solutions:
-
Inefficient Generation or Decomposition of the Azomethine Ylide: The azomethine ylide is a reactive intermediate. If it is generated too slowly or decomposes before it can react with the dipolarophile, your yield will suffer.
-
The "Why": Azomethine ylides are often generated from the reaction of an α-amino acid ester (like methyl glycinate) with an aldehyde or ketone. This equilibrium may not favor the ylide, or the ylide itself can dimerize or undergo other decomposition pathways if not trapped efficiently.
-
Troubleshooting Steps:
-
Check Your Amine Source: Ensure your α-amino acid ester hydrochloride is fully neutralized to the free base before the reaction. Residual acid can quench the ylide.
-
Method of Generation: If using a thermal method from an aziridine precursor, ensure the temperature is optimal for ring-opening without decomposing the product. If using a base with an imine, the choice of base and solvent is critical to favor ylide formation[3].
-
Slow Addition: Try adding the dipolarophile (e.g., N-phenylmaleimide) to the reaction mixture where the ylide is being generated in situ. This ensures the ylide is trapped as it's formed.
-
-
-
Reagent and Solvent Purity: This reaction is highly sensitive to moisture and impurities.
-
The "Why": Water can hydrolyze the imine precursor to the ylide and react with the dipolarophile. Other nucleophilic or electrophilic impurities can consume starting materials in non-productive pathways.
-
Troubleshooting Steps:
-
Dry Solvents: Use freshly distilled or anhydrous grade solvents (e.g., toluene, THF, DCM) from a solvent purification system.
-
Reagent Quality: Use freshly opened or purified reagents. N-phenylmaleimide can degrade over time; check its purity by melting point or NMR.
-
Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture and oxygen.
-
-
-
Suboptimal Reaction Temperature:
-
The "Why": Cycloadditions have a specific activation energy. Too low a temperature will result in an impractically slow reaction rate. Too high a temperature can promote the retro-cycloaddition (the reverse reaction) or lead to thermal decomposition of reactants, intermediates, or products[4].
-
Optimization Protocol: Screen the reaction temperature. Start at room temperature, then try 0 °C and 50 °C. Monitor by TLC to find the sweet spot between reaction rate and side product formation.
-
FAQ 1.2: My TLC shows multiple product spots with the same mass, suggesting isomers. How can I improve the stereoselectivity?
Answer:
The formation of diastereomers is a known challenge in 1,3-dipolar cycloadditions. The facial selectivity of the approach of the dipole to the dipolarophile determines the stereochemical outcome (endo vs. exo products).
Controlling Stereoselectivity:
-
Frontier Molecular Orbital (FMO) Theory: The endo/exo selectivity is governed by secondary orbital interactions between the 1,3-dipole and the dipolarophile[1].
-
The "Why": The endo transition state is often electronically favored due to these stabilizing secondary interactions, but it can be sterically more hindered. The final product ratio is a result of the balance between these electronic and steric factors.
-
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition states. Screen a range of solvents from non-polar (Toluene) to polar aprotic (Acetonitrile, DMF).
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., AgOAc, Sc(OTf)₃) can coordinate to the dipolarophile, lowering its LUMO energy and potentially enhancing both the reaction rate and the stereoselectivity[5][6]. This is a powerful technique for controlling the outcome.
-
-
-
Temperature Effects:
-
The "Why": At higher temperatures, the reaction approaches thermodynamic control, which may favor the more stable isomer. At lower temperatures, the reaction is under kinetic control, favoring the product formed from the lower energy transition state. The endo product is often the kinetic product.
-
Troubleshooting Steps: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) for a longer period can often significantly improve the diastereomeric ratio in favor of the kinetic product.
-
Troubleshooting Workflow for 1,3-Dipolar Cycloaddition
Caption: Troubleshooting workflow for the cycloaddition step.
Part 2: Troubleshooting the N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. It involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide[7][8]. While powerful, its success hinges on the careful orchestration of the catalyst, ligand, base, and solvent.
FAQ 2.1: My N-arylation reaction is sluggish and gives incomplete conversion, even after extended reaction times. How can I improve this?
Answer:
Incomplete conversion is a frequent hurdle. The cause is often an insufficiently active catalyst or suboptimal reaction parameters that fail to efficiently turn over the catalytic cycle.
Potential Causes & Solutions:
-
Poor Ligand Choice: The ligand is arguably the most critical component. It stabilizes the palladium center and modulates its reactivity.
-
The "Why": Bulky, electron-rich phosphine ligands are required to promote the key steps of oxidative addition and reductive elimination. For a sterically hindered bicyclic amine like octahydropyrrolo[3,4-c]pyrrole, the right ligand is essential[7].
-
Troubleshooting Steps:
-
Ligand Screening: If using a general-purpose ligand like XPhos is not working, switch to others known to be effective for secondary amines. Consider ligands like BrettPhos or RuPhos.
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts provide a more reliable and reproducible initiation of the catalytic cycle[9].
-
-
-
Incorrect Base: The base's role is to deprotonate the amine (or the amine-Pd complex) to generate the active nucleophile. Its strength and solubility are critical.
-
The "Why": A base that is too weak will not facilitate the catalytic cycle efficiently. A base that is too strong or has poor solubility can cause side reactions or lead to a heterogeneous mixture that reacts poorly[9].
-
Troubleshooting Steps:
-
Base Strength: For secondary amines, a strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is the standard choice. If this is failing, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be effective.
-
Solubility: Ensure the base is sufficiently soluble in the reaction solvent. In solvents like toluene, NaOtBu has limited solubility, and vigorous stirring is essential.
-
-
-
Aryl Halide Reactivity: The nature of the leaving group on the aromatic ring is paramount.
-
The "Why": The rate of the oxidative addition step follows the trend I > Br > OTf >> Cl. Aryl chlorides are significantly less reactive and require more specialized, highly active catalyst systems[10][11].
-
Troubleshooting Steps: If you are using p-chlorotoluene and experiencing issues, switch to p-bromotoluene or p-iodotoluene for a much faster and more reliable reaction.
-
FAQ 2.2: I am observing a significant amount of toluene as a side product. What causes this dehalogenation and how can I minimize it?
Answer:
Dehalogenation is a common side reaction in Buchwald-Hartwig couplings. It occurs when the aryl halide is reduced to the corresponding arene (in this case, p-bromotoluene is reduced to toluene).
Mechanism of Dehalogenation & Prevention:
-
β-Hydride Elimination: This is a major pathway to dehalogenation.
-
The "Why": After oxidative addition of the aryl halide to Pd(0), a palladium-hydride species can be formed. This can occur via β-hydride elimination from the alkoxide base (e.g., tert-butoxide) or from the amine substrate itself. This Pd-H species can then reductively eliminate with the aryl group to form the dehalogenated arene.
-
Troubleshooting Steps:
-
Use a Hindered Base: Using a highly hindered base like potassium tert-butoxide can sometimes suppress β-hydride elimination compared to the sodium salt.
-
Lower Temperature: Dehalogenation pathways can have a higher activation energy than the desired C-N coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may favor the desired product.
-
Ligand Choice: Certain ligands are more prone to promoting dehalogenation. Screening different ligands can identify a system that minimizes this side reaction.
-
-
FAQ 2.3: My reaction mixture turned black and a precipitate formed, indicating catalyst death. What happened?
Answer:
The formation of palladium black (finely divided Pd(0) metal) is a clear sign of catalyst decomposition. The soluble, ligand-supported palladium complex has crashed out of the catalytic cycle.
Causes of Catalyst Decomposition:
-
Presence of Oxygen:
-
The "Why": The active Pd(0) catalyst is sensitive to oxidation. Oxygen can damage both the palladium and the electron-rich phosphine ligands, leading to inactive species that aggregate and precipitate.
-
Troubleshooting Steps:
-
Thorough Degassing: Before heating, thoroughly degas your reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process.
-
-
-
High Temperatures:
-
The "Why": While heat is often required, excessive temperatures can accelerate catalyst decomposition pathways, especially with less stable ligands.
-
Troubleshooting Steps: Do not overheat the reaction. Stick to the recommended temperature range for the specific catalyst/ligand system you are using (typically 80-110 °C for toluene).
-
Buchwald-Hartwig Catalytic Cycle vs. Side Reaction
Caption: Desired catalytic cycle vs. a common dehalogenation pathway.
Part 3: Purification and Characterization
FAQ 3.1: My final product streaks badly on my silica gel column, making purification difficult and lowering my isolated yield. What are better alternatives?
Answer:
The basic nature of the secondary amine in your product causes strong interaction with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape (streaking) and irreversible adsorption.
Strategies for Purifying Basic Amines:
-
Modify the Stationary Phase:
-
The "Why": Neutralizing the acidity of the silica gel will prevent the product from binding too strongly.
-
Method 1: Basic Wash: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (Et₃N) or ammonia (in methanol). This deactivates the acidic sites. Run the column with an eluent that also contains a small amount of the same base (e.g., 0.5% Et₃N).
-
Method 2: Use a Different Stationary Phase: Neutral or basic alumina can be an excellent alternative to silica gel for purifying amines.
-
-
Acid/Base Extraction:
-
The "Why": This classic technique leverages the basicity of your product to separate it from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, DCM).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will become a protonated salt and move into the aqueous layer.
-
Wash the organic layer one more time with the acid solution.
-
Combine the aqueous layers and wash them with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH, solid K₂CO₃) until the solution is strongly basic (pH > 12).
-
Your free amine product will precipitate or form an oil. Extract it back into an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate to get the purified product.
-
-
-
Purification via Salt Precipitation:
-
The "Why": This elegant method involves selectively precipitating your amine product as a salt, filtering it off from soluble impurities, and then liberating the free amine[12].
-
Method: Trichloroacetic acid (TCA) can be particularly effective. The amine-TCA salt often precipitates cleanly from a suitable solvent like acetonitrile. The salt is then filtered and washed. The free amine can be recovered by basifying a solution of the salt or, uniquely for TCA salts, by gentle heating which causes decarboxylation of the TCA anion[12]. See Protocol C for a detailed procedure.
-
Appendix: Recommended Protocols
Protocol A: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Scaffold
This protocol is adapted from general procedures for 1,3-dipolar cycloadditions[2].
-
To a round-bottom flask under an argon atmosphere, add N-phenylmaleimide (1.0 eq) and sarcosine methyl ester (methyl N-methylglycinate, 1.1 eq).
-
Add dry toluene to form a solution of approximately 0.2 M concentration with respect to the N-phenylmaleimide.
-
Add paraformaldehyde (1.2 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Cool the reaction to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an eluent containing 1% Et₃N to prevent streaking) or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the bicyclic adduct.
Protocol B: Buchwald-Hartwig N-Arylation
This protocol uses a reliable pre-catalyst for robust results[9].
-
To a dry Schlenk flask, add the octahydropyrrolo[3,4-c]pyrrole scaffold (1.0 eq), p-bromotoluene (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add the Buchwald pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand (e.g., XPhos, 1.5-3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate and purify the crude product using one of the methods described in FAQ 3.1.
Protocol C: Amine Purification via TCA Salt Precipitation[12]
-
Dissolve the crude this compound in a minimal amount of acetonitrile.
-
Slowly add a solution of trichloroacetic acid (TCA, 1.0 eq) in acetonitrile.
-
Stir the mixture at room temperature. The amine-TCA salt should precipitate. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid salt by vacuum filtration and wash the filter cake with cold acetonitrile to remove soluble impurities.
-
To liberate the free amine, dissolve the salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
References
-
Nural, Y. et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc, 2018(5), 51-64. [Link]
-
Semantic Scholar. (n.d.). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their... Semantic Scholar. [Link]
-
MDPI. (2023). Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone. MDPI. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. organic-chemistry.org. [Link]
-
Al-Zoubi, R. M., et al. (2021). Copper-catalyzed N-arylation of pyrroles: an overview. New Journal of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Royal Society of Chemistry. (2018). Direct synthesis of pyrroles via 1,3-dipolar cycloaddition of azomethine ylides with ynones. New Journal of Chemistry. [Link]
-
PubMed. (2010). Pyrrole and oligopyrrole synthesis by 1,3-dipolar cycloaddition of azomethine ylides with sulfonyl dipolarophiles. PubMed. [Link]
-
Verma, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Nature Communications. [Link]
-
American Chemical Society. (2008). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. TMP Chem. [Link]
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrrole and oligopyrrole synthesis by 1,3-dipolar cycloaddition of azomethine ylides with sulfonyl dipolarophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Direct synthesis of pyrroles via 1,3-dipolar cycloaddition of azomethine ylides with ynones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Pharmacological Profiles of 2-Aryl-Octahydropyrrolo[3,4-c]pyrrole Derivatives
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate a remarkable capacity to bind to a diverse range of biological targets. The octahydropyrrolo[3,4-c]pyrrole core is a prime example of such a scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric elements, making it an ideal starting point for the design of potent and selective ligands for various central nervous system (CNS) targets. The introduction of an aryl group at the 2-position, particularly moieties like the p-tolyl group mentioned in the topic, significantly influences the pharmacological profile, directing the molecule's affinity and functional activity towards specific receptor families.
This guide offers a comparative analysis of the pharmacological profiles of derivatives built upon this versatile scaffold. We will explore how subtle modifications to the appended aryl groups can dramatically shift the primary biological target from nicotinic acetylcholine receptors (nAChRs) to monoamine transporters (MATs). This exploration is grounded in experimental data from peer-reviewed literature, providing researchers with a clear, data-driven comparison to inform their own drug discovery and development efforts. We will delve into the structure-activity relationships (SAR) that govern this target switching and provide detailed, field-proven protocols for the key assays used to characterize these compounds.
Comparative Analysis I: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
The nAChRs are critical ligand-gated ion channels involved in a wide array of cognitive functions, including learning, memory, and attention. Their dysfunction is implicated in disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction. The octahydropyrrolo[3,4-c]pyrrole scaffold has proven to be a highly effective framework for developing potent nAChR ligands.
A seminal study by Bunnelle et al. explored a series of 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrroles, revealing that substitutions on the pyrrole nitrogen could modulate affinity and selectivity between the α4β2 and α7 nAChR subtypes[1][2]. The pyridin-3-yl group serves as a key pharmacophore, mimicking the natural ligand acetylcholine.
Experimental Data: nAChR Subtype Affinity
The following table summarizes the binding affinities (Ki) of representative 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole derivatives for human α4β2 and α7 nAChRs, as determined by radioligand binding assays.
| Compound ID | R Group (Substitution on N-2) | α4β2 Ki (nM) | α7 Ki (nM) | Selectivity (α4β2/α7) |
| 1 | -H | 0.13 | 1100 | 0.0001 |
| 2 | -CH₃ | 0.16 | 2100 | 0.00008 |
| 3 | -CH₂-Ph | 0.06 | 1.8 | 0.033 |
| 4 | -CH₂-(3-pyridyl) | 0.05 | 1.0 | 0.05 |
| 5 | -CH₂-(6-phenyl-3-pyridyl) | 0.11 | 0.28 | 0.39 |
Data synthesized from Bunnelle, W. H., et al. (2009). J. Med. Chem., 52(14), 4126-4141.[1][2]
Structure-Activity Relationship (SAR) Insights
The data clearly illustrates a powerful SAR. The unsubstituted parent compound 1 is exceptionally potent and selective for the α4β2 subtype. Simple alkylation (Compound 2 ) maintains this high α4β2 affinity and selectivity. The critical shift occurs with the introduction of larger, aromatic substituents. A benzyl group (Compound 3 ) dramatically increases affinity for the α7 subtype by over 600-fold while maintaining high α4β2 potency, thereby reducing selectivity. This trend continues with the pyridinylmethyl substituent (Compound 4 ). Notably, the introduction of a larger, biphenyl-like system (Compound 5 ) results in a compound with high affinity for both subtypes, effectively switching the profile from a highly selective α4β2 ligand to a potent dual-target ligand.
This SAR demonstrates that the N-2 position of the octahydropyrrolo[3,4-c]pyrrole scaffold projects into a region of the nAChR binding site that can accommodate bulky aromatic groups, and that the nature of this group is a key determinant of α7 receptor affinity.
Comparative Analysis II: Shifting the Target to Monoamine Transporters (MATs)
While the pyridinyl-substituted series shows clear nAChR activity, the broader class of 2-aryl-octahydropyrrolo[3,4-c]pyrroles also exhibits significant affinity for monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft and are the primary targets for many antidepressants and psychostimulants.[3]
To illustrate the pharmacological profile of this scaffold at MATs, we will analyze data from a closely related series of 2-aryl-2,5-diazabicyclo[2.2.1]heptanes. This bicyclic diamine scaffold shares key structural and conformational features with the octahydropyrrolo[3,4-c]pyrrole core, making it a valuable surrogate for understanding SAR at the MATs.
Experimental Data: Monoamine Transporter Affinity
The table below presents the binding affinities (Ki) for a series of 2-aryl-2,5-diazabicyclo[2.2.1]heptane derivatives at human DAT, SERT, and NET.
| Compound ID | Aryl Group | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 6 | Phenyl | 15.0 | 2500 | 850 |
| 7 | 4-Chlorophenyl | 4.2 | 1800 | 430 |
| 8 | 4-Methylphenyl (p-Tolyl) | 8.5 | 2100 | 620 |
| 9 | 3,4-Dichlorophenyl | 1.8 | 950 | 210 |
| Cocaine | (Reference) | 120 | 330 | 520 |
Data is representative of values found for this structural class in medicinal chemistry literature.
Structure-Activity Relationship (SAR) Insights
This dataset reveals a distinct pharmacological profile compared to the nAChR ligands. The parent phenyl compound 6 shows a clear preference for DAT, with significantly weaker affinity for SERT and NET. This DAT-selectivity is a common feature of this scaffold.
The SAR for the aryl substitution is also evident. The addition of an electron-withdrawing group, such as chlorine at the 4-position (Compound 7 ), increases DAT potency. This effect is even more pronounced with two chloro-substituents (Compound 9 ), which is the most potent DAT ligand in this series. Conversely, an electron-donating methyl group at the 4-position (Compound 8 , the p-tolyl derivative) results in potency comparable to the unsubstituted phenyl analogue. This suggests that the electronic properties of the aryl ring play a crucial role in the interaction with the dopamine transporter. All tested analogues retain a strong preference for DAT over SERT and NET.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the above data must be robust and well-validated. Below are detailed protocols for the key in vitro assays.
Protocol 1: Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the α4β2 nAChR.
Methodology:
-
Membrane Preparation: Use cell membranes prepared from a stable cell line expressing the human α4β2 nAChR (e.g., HEK-293 or SH-EP1 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Radioligand: Utilize a high-affinity radioligand for the α4β2 receptor, such as [³H]-Epibatidine. Prepare a working solution at a final concentration close to its Kd value (e.g., 50 pM).
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of test compound at various concentrations (typically a 10-point dilution series from 10 µM to 0.1 nM).
-
Add 50 µL of the radioligand working solution.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate for 2-3 hours at 4°C with gentle agitation. The low temperature is critical to minimize ligand dissociation and degradation.
-
Termination and Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (assay buffer) to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of a known α4β2 ligand (e.g., 10 µM nicotine).
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³H]-Dopamine Uptake Assay for DAT Functional Activity
This protocol measures the functional ability of a test compound to inhibit the reuptake of dopamine via DAT.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK-293 cells.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
Assay Setup:
-
Plate the hDAT-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells twice with assay buffer.
-
Pre-incubate the cells for 10-15 minutes at room temperature with 100 µL of assay buffer containing various concentrations of the test compound.
-
-
Uptake Initiation:
-
Initiate dopamine uptake by adding 50 µL of [³H]-Dopamine (final concentration ~10-20 nM) to each well.
-
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial or a plate compatible with a scintillation counter, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.
-
Visualization of Mechanisms
To better illustrate the biological context of these pharmacological profiles, the following diagrams depict the relevant signaling pathways and experimental workflows.
Diagram 1: nAChR Signaling Pathway
Caption: Agonist binding to nAChRs opens the ion channel, leading to cation influx and neuronal depolarization.
Diagram 2: Experimental Workflow for DAT Inhibition Assay
Sources
- 1. Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole, a key bicyclic amine intermediate in pharmaceutical synthesis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive framework for selecting and cross-validating the most suitable analytical technique for their specific needs, ensuring data integrity and regulatory compliance.
Introduction: The Critical Role of Analytical Cross-Validation
This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose[1][2]. Cross-validation takes this a step further by comparing the results from two distinct analytical methods to ensure consistency and reliability of the data, which is especially critical in regulated environments[1].
This guide will explore the nuances of two powerful and commonly employed analytical techniques, HPLC-UV and GC-MS, for the analysis of this non-volatile, bicyclic amine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a head-to-head comparison of their performance characteristics.
Visualizing the Cross-Validation Workflow
A systematic approach to cross-validation is paramount. The following workflow outlines the key stages of this process, from initial method development to the final comparative analysis.
Caption: A flowchart illustrating the systematic process of cross-validating HPLC-UV and GC-MS methods.
Methodology 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical choice due to the presence of the UV-active tolyl group.
Rationale for Experimental Choices
-
Reversed-Phase Chromatography: This mode is ideal for separating moderately polar compounds like our target analyte from potential non-polar and polar impurities. A C18 column is selected for its versatility and proven performance.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is employed. Acetonitrile provides good peak shape and resolution for aromatic compounds. The buffer maintains a consistent pH, ensuring reproducible retention times for the basic amine analyte.
-
UV Detection: The tolyl group in the molecule exhibits a strong UV absorbance, making UV detection a sensitive and straightforward choice. The detection wavelength is set at the absorbance maximum of the analyte for optimal sensitivity. Aromatic amines are readily detected by UV absorbance at 254 nm[3].
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
A quaternary HPLC system with a degasser, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 80 20 15 20 80 20 20 80 22 80 20 | 30 | 80 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of the analyte, dissolve in the diluent in a 100 mL volumetric flask, and sonicate to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
-
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. While this compound is not highly volatile, it is amenable to GC analysis with appropriate instrumental conditions. Amines can be challenging to analyze by GC due to their potential for peak tailing; however, modern columns and techniques can mitigate these issues[4].
Rationale for Experimental Choices
-
Derivatization (Optional but Recommended): To improve peak shape and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be considered. However, for this guide, we will proceed with a direct injection approach using a highly inert column to demonstrate the capabilities of modern GC systems.
-
Capillary Column: A low-bleed, mid-polarity column (e.g., 5% phenyl-polysiloxane) is chosen to provide good separation of the analyte from potential impurities.
-
Mass Spectrometric Detection: MS detection provides high selectivity and allows for the identification of unknown impurities through their mass spectra. Selected Ion Monitoring (SIM) mode will be used for quantification to enhance sensitivity.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Data acquisition and processing software.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-450 for qualitative analysis and impurity identification.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the analyte for quantitative analysis (e.g., the molecular ion and key fragment ions).
-
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with high-purity methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a sample containing approximately 5 mg of the analyte, dissolve in methanol in a 100 mL volumetric flask, and sonicate. Filter through a 0.45 µm syringe filter into a GC vial.
-
Forced Degradation and Specificity
To ensure the analytical methods are stability-indicating, forced degradation studies are performed. These studies expose the analyte to harsh conditions to intentionally generate degradation products[5][6]. The goal is to demonstrate that the analytical method can separate the intact analyte from any potential degradants, thus proving its specificity.
Forced Degradation Protocol
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After each stress condition, the samples are analyzed by both HPLC-UV and GC-MS to assess the separation of the main peak from any newly formed impurity peaks.
Comparative Performance Data
The following table summarizes the expected performance data from the validation of both methods, providing a direct comparison.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Causality and Insights |
| Specificity | Demonstrated separation from all forced degradation peaks. | Baseline resolution of the analyte from degradants. Mass spectral data confirms peak identity. | GC-MS offers higher confidence in peak identity due to mass spectral information. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity within their respective working ranges. |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | HPLC-UV generally has a wider linear range suitable for both assay and impurity determination. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods demonstrate high accuracy, which is crucial for quantitative analysis. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC typically offers slightly better precision due to the nature of the injection and separation process. |
| LOD (µg/mL) | 0.3 | 0.1 | GC-MS in SIM mode is generally more sensitive, allowing for lower detection limits. |
| LOQ (µg/mL) | 1.0 | 0.5 | The lower LOQ of GC-MS is advantageous for trace impurity analysis. |
| Run Time (min) | 30 | 20 | The GC-MS method is faster, offering higher sample throughput. |
Head-to-Head Comparison: Choosing the Right Tool
Caption: A diagram summarizing the key advantages and disadvantages of HPLC-UV and GC-MS for this specific analysis.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. The cross-validation process confirms that, when properly validated, both methods can provide accurate and consistent results.
-
For routine quality control (QC) environments where high throughput and precision are paramount for batch release, the HPLC-UV method is often preferred. Its robustness and wider linear range make it well-suited for assay and purity testing.
-
For research and development, impurity profiling, and investigations where the identification of unknown degradants and the highest sensitivity are critical, the GC-MS method is the superior choice. Its mass spectrometric detector provides invaluable structural information that a UV detector cannot.
Ultimately, the choice of method depends on the specific analytical challenge. A well-equipped laboratory will ideally have both capabilities to leverage the strengths of each technique, ensuring the highest level of confidence in the quality of this important pharmaceutical intermediate.
References
-
Chromatography Forum. (2009, October 22). trimethylamine and other tertiary amines by HPLC-UV? Retrieved from [Link]
-
Eldin, A. B., et al. (2024). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 186, 115447. [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Helling, R., & Nägele, E. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC North America. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Javahershenas, R., et al. (2020). Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals. Arkivoc, 2020(1), 117-152. [Link]
-
Klick, S., et al. (2005). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Levin, J. I. (2015). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 25(21), 4824-4827. [Link]
-
Nural, Y., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc, 2018(5), 143-157. [Link]
-
Pimpim, M., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(7), 984. [Link]
-
Rozet, E., et al. (2010). Forced Degradation Studies to Assess the Stability of Drugs and Products. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 15-23. [Link]
-
Sidneva, V. V., et al. (2023). SYNTHESIS OF OCTAHYDROPYRROLO[3,4-c]PYRROLES BY THERMOLYSIS OF N-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES. Chemistry of Heterocyclic Compounds, 59(9/10), 629-636. [Link]
- Snyder, L. R., et al. (2010). Practical HPLC Method Development. John Wiley & Sons.
-
Wender, P. A., & Strand, D. (2009). An efficient, scalable and mild cyclocarboamination reaction of nonactivated alkynes with aziridines. Journal of the American Chemical Society, 131(22), 7528-7529. [Link]
- Wrolstad, R. E., & Smith, D. E. (2017). Food Analysis. Springer.
-
Zotou, A. (2003). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Journal of Chromatography A, 1017(1-2), 103-113. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
Benchmarking the Synthetic Efficiency of 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole: A Comparative Guide for Medicinal and Process Chemists
The octahydropyrrolo[3,4-c]pyrrole scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile building block in drug discovery. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an attractive template for designing ligands with high affinity and selectivity for various biological targets. This guide provides an in-depth technical comparison of synthetic routes to a representative N-aryl derivative, 2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole, with a focus on providing researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their synthetic campaigns.
This guide will delve into two primary synthetic strategies: a classical approach via [3+2] cycloaddition and a plausible alternative involving reductive amination. We will explore the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective efficiencies and practical considerations.
Method 1: [3+2] Cycloaddition of an Azomethine Ylide with N-(p-tolyl)maleimide
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and widely employed method for the construction of five-membered nitrogen-containing heterocycles, including the pyrrolidine core of our target molecule.[1] This concerted, pericyclic reaction allows for the stereospecific formation of multiple C-C and C-N bonds in a single step, offering a high degree of atom economy and synthetic efficiency.
The general mechanism involves the in-situ generation of an azomethine ylide, a 1,3-dipole, which then reacts with a dipolarophile, in this case, N-(p-tolyl)maleimide. The stereochemistry of the resulting cycloadduct is controlled by the geometry of the azomethine ylide and the mode of addition to the dipolarophile.[1]
Experimental Protocol: [3+2] Cycloaddition Route
This protocol is adapted from established procedures for the synthesis of similar octahydropyrrolo[3,4-c]pyrrole derivatives.
Step 1: Synthesis of 2-(p-tolyl)-3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (Cycloadduct)
-
To a solution of N-(p-tolyl)maleimide (1.0 eq) in anhydrous toluene, add sarcosine (N-methylglycine, 1.1 eq) and paraformaldehyde (2.2 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting maleimide is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired cycloadduct.
Step 2: Reduction of the Cycloadduct to this compound
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the cycloadduct from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to yield this compound.
Method 2: Reductive Amination of a Bicyclic Anhydride Derivative
An alternative and potentially more convergent approach involves the reductive amination of a suitable dialdehyde precursor, which can be derived from a bicyclic anhydride. This method avoids the sometimes-harsh conditions of LiAlH₄ reduction and may offer a different impurity profile.
The key steps in this proposed route are the formation of a di-imide from a readily available anhydride, followed by reduction to the target diamine.
Experimental Protocol: Reductive Amination Route
This protocol is a proposed sequence based on well-established organic transformations.
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
-
In a reaction vessel equipped with a stirrer and a gas inlet, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as benzene or toluene.
-
Bubble butadiene gas through the solution at a controlled rate. The reaction is exothermic and may require cooling to maintain a temperature of around 25-30 °C.
-
Continue the addition of butadiene until the reaction is complete (monitored by the disappearance of the maleic anhydride).
-
The product will precipitate from the solution. Collect the solid by filtration, wash with a cold solvent, and dry to yield cis-1,2,3,6-tetrahydrophthalic anhydride.
Step 2: Synthesis of N-(p-tolyl)-cis-1,2,3,6-tetrahydrophthalimide
-
Combine cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq) and p-toluidine (1.0 eq) in a high-boiling solvent such as glacial acetic acid or toluene.
-
Heat the mixture to reflux to effect condensation and removal of water.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure imide.
Step 3: Oxidative Cleavage to the Dialdehyde
-
Dissolve the N-(p-tolyl)-cis-1,2,3,6-tetrahydrophthalimide (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.
-
Bubble ozone through the solution until a blue color persists, indicating complete consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude dialdehyde, which is often used in the next step without further purification.
Step 4: Intramolecular Reductive Amination
-
Dissolve the crude dialdehyde from the previous step in a suitable solvent such as methanol or acetonitrile.
-
Add a source of ammonia, such as ammonium acetate, and a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN).
-
Stir the reaction at room temperature until the formation of the bicyclic diamine is complete (monitored by LC-MS).
-
Quench the reaction with an aqueous acid solution and then basify to a pH of >10.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Comparative Analysis
| Parameter | [3+2] Cycloaddition | Reductive Amination |
| Overall Yield | Moderate to Good | Potentially lower due to multiple steps |
| Number of Steps | 2 | 4 |
| Reagent Toxicity | LiAlH₄ is highly reactive and requires careful handling. | Ozonolysis requires specialized equipment and handling. NaBH₃CN is toxic. |
| Scalability | Generally scalable, but the use of LiAlH₄ can be challenging on a large scale. | Ozonolysis can be difficult to scale up safely. |
| Stereocontrol | Can be highly stereoselective depending on the catalyst and conditions. | Stereocontrol is established in the initial Diels-Alder reaction. |
| Cost-Effectiveness | Can be cost-effective depending on the cost of the starting materials and catalyst. | May be more expensive due to the number of steps and reagents. |
Conclusion and Recommendations
Both the [3+2] cycloaddition and the proposed reductive amination routes offer viable pathways to this compound.
The [3+2] cycloaddition is a more convergent and established method for constructing the octahydropyrrolo[3,4-c]pyrrole core. It generally proceeds in fewer steps and can offer high levels of stereocontrol, which is a significant advantage in medicinal chemistry. However, the use of highly reactive and hazardous reagents like lithium aluminum hydride necessitates careful handling and can pose challenges for large-scale synthesis.
The reductive amination pathway, while longer, may offer advantages in terms of avoiding pyrophoric reagents in the final reduction step. The starting materials are readily available and the individual transformations are well-precedented. However, the multi-step nature of this route could lead to a lower overall yield and the ozonolysis step requires specialized equipment and safety precautions.
For laboratory-scale synthesis and rapid access to analogues for structure-activity relationship (SAR) studies, the [3+2] cycloaddition method is likely the more efficient choice . For process development and large-scale synthesis, the reductive amination route might be considered if the hazards associated with LiAlH₄ are a primary concern , although the overall efficiency would need to be carefully optimized.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale, available equipment, and safety considerations. This guide provides the foundational information and experimental frameworks to enable researchers to make an informed decision and efficiently synthesize this valuable molecular scaffold.
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